
(5-Bromo-2-methylpyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Bromo-2-methylpyridin-4-yl)methanol is a brominated pyridine derivative with potential relevance in chemical synthesis and biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated pyridine compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of brominated pyridine derivatives typically involves the reaction of substituted pyridines with brominating agents. For instance, the synthesis of the compound discussed in the first paper involves the reaction of 5,5′-bis(bromomethyl)-2,2′-bipyridine with imidazole to form a bipyridine methanol disolvate . This suggests that this compound could potentially be synthesized through a similar bromination reaction of a methyl-substituted pyridine followed by the introduction of a methanol group.
Molecular Structure Analysis
The molecular structure of brominated pyridine compounds is characterized by the presence of a bromine atom attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The first paper describes a compound where the pyridine and imidazole rings form a dihedral angle of 72.32°, indicating a non-planar structure . This information can be used to infer that this compound may also exhibit a non-planar structure due to steric hindrance and electronic effects caused by the bromine atom.
Chemical Reactions Analysis
Brominated pyridines are known to participate in various chemical reactions, primarily due to the presence of the reactive bromine atom, which can be substituted in nucleophilic substitution reactions. The second paper discusses a Schiff base compound synthesized from a brominated salicylaldehyde and a methylpyridine derivative . This indicates that this compound could also undergo similar condensation reactions to form Schiff bases or react with nucleophiles to create a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The crystal structure analysis in the second paper reveals that the compound crystallizes in the monoclinic system and has a density of 1.683 g/cm³ . Although the exact properties of this compound are not provided, it can be expected to have a relatively high density due to the presence of the heavy bromine atom and to crystallize in a similar fashion, depending on its molecular symmetry and intermolecular interactions.
科学的研究の応用
Synthesis and Characterization
- A study by Wang et al. (2008) described the synthesis of a Schiff base compound using a similar brominated pyridine compound. The synthesis was carried out in a methanol solution, showcasing its potential as a precursor for the development of new Schiff base compounds with antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Hydrogen-bonded Supramolecular Architectures
- Research by Suksangpanya et al. (2004) explored the use of a methylpyridine-amidino compound in the presence of copper(II) halides to create hydrogen-bonded supramolecular structures. This study indicates the role of pyridine derivatives in developing complex molecular architectures (Suksangpanya et al., 2004).
Transition Metal-Catalyzed Hydrolysis
- A 2019 study by Ahmad et al. discussed the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, using 4-methylpyridin-2-amine. This research contributes to understanding the mechanistic aspects of transition metal-catalyzed reactions involving pyridine derivatives (Ahmad et al., 2019).
Crystal Structure Analysis
- Percino et al. (2005) reported the synthesis and characterization of a compound involving 6-methylpyridin-2-yl)methanol. The study provides insights into the molecular and crystalline structure, highlighting its application in structural chemistry (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Interaction with Alcohols
- A study by Haraschta et al. (1999) explored the densities and viscosities of mixtures involving 4-methylpyridine and various alcohols, including methanol. This research is relevant for understanding the physicochemical interactions of pyridine derivatives in different solvent environments (Haraschta, Heintz, Lehmann, & Peters, 1999).
Reductive Amination
- Burkhardt and Coleridge (2008) reported the use of a pyridine borane complex for reductive aminations, demonstrating the utility of pyridine derivatives in organic synthesis and catalysis (Burkhardt & Coleridge, 2008).
特性
IUPAC Name |
(5-bromo-2-methylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHQTBGBQKJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
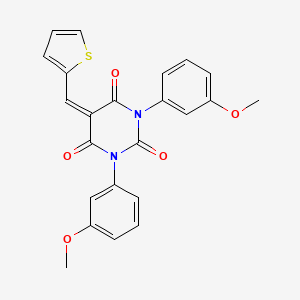
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
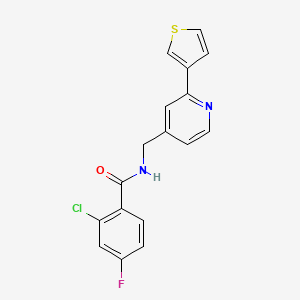
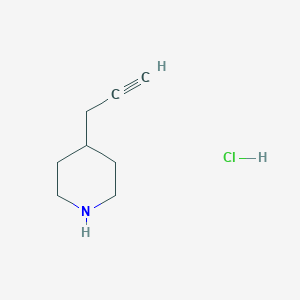
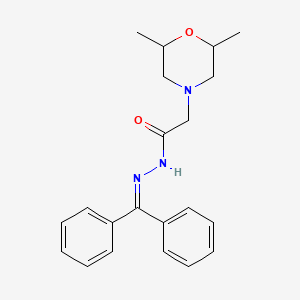
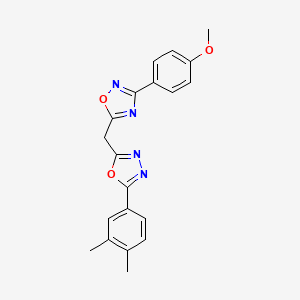

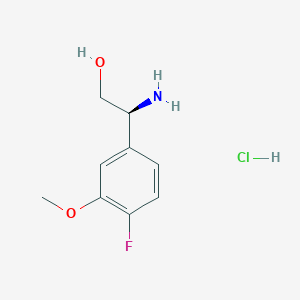
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
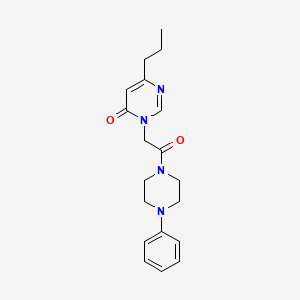
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)